molecular formula C13H17NO2 B598470 Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate CAS No. 1203683-50-4

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate

Cat. No. B598470
M. Wt: 219.284
InChI Key: ABAKCQGVRNKARJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate” is a compound that belongs to the class of tetrahydroisoquinolines . Tetrahydroisoquinolines are an important structural motif of various natural products and therapeutic lead compounds . They have garnered significant attention due to their broad range of applications in asymmetric catalysis as chiral scaffolds .


Synthesis Analysis

The synthesis of tetrahydroisoquinolines has been a subject of considerable research interest. Traditional approaches to the synthesis of C (1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .


Molecular Structure Analysis

The molecular structure of tetrahydroisoquinolines is characterized by a bicyclic ring system containing a nitrogen atom . This structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Tetrahydroisoquinolines can undergo various chemical reactions. In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted . Also, multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .


Physical And Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinolines vary depending on their specific structure. For example, 1,2,3,4-Tetrahydroisoquinoline has a melting point of −30 °C, a boiling point of 232-233 °C, and a density of 1.064 g/mL at 25 °C .

Scientific Research Applications

Therapeutic Potential in Cancer and CNS Disorders

Tetrahydroisoquinolines, including derivatives similar to methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate, have shown considerable promise in drug discovery, particularly in treating cancer and central nervous system (CNS) disorders. A significant milestone was the FDA approval of trabectedin, a compound with a similar structure, for treating soft tissue sarcomas. This approval underscores the potential of tetrahydroisoquinolines in anticancer drug discovery. Furthermore, certain derivatives have demonstrated neuroprotective, antiaddictive, and antidepressant properties in animal models, highlighting their potential in treating CNS disorders such as Parkinson's disease and depression (Singh & Shah, 2017) (Antkiewicz‐Michaluk, WÃÂÃÂsik, & Michaluk, 2018).

Biochemical Research and Drug Delivery

The research on 4,4-dimethyl phytosterols has revealed insights into the biochemical pathways and health benefits of compounds structurally related to methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate. These studies have focused on their roles in disease prevention, particularly through interactions with the endogenous cannabinoid system (ECS). Such findings indicate a broad application spectrum for methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate and its derivatives, extending beyond the traditional therapeutic areas to include biochemical research and potential drug delivery applications (Zhang et al., 2019).

Advanced Materials and Organic Synthesis

Compounds within the tetrahydroisoquinoline class have been utilized in the synthesis of advanced materials, such as organic semiconductors for organic light-emitting diodes (OLEDs), and in organic synthesis techniques. Research has focused on their regioselectivity in reactions and their potential in creating new materials with specific properties, underscoring the versatility of tetrahydroisoquinolines in materials science and chemical engineering (Thapa et al., 2014) (Squeo & Pasini, 2020).

Safety And Hazards

The safety and hazards of tetrahydroisoquinolines depend on their specific structure and usage. For example, 1,2,3,4-Tetrahydroisoquinoline is classified as Acute Tox. 2 Dermal, Acute Tox. 3 Oral, Acute Tox. 4 Inhalation, Aquatic Chronic 3, Eye Dam. 1, Skin Corr. 1B, and STOT SE 2 .

Future Directions

The future directions of research on tetrahydroisoquinolines are likely to focus on the development of novel tetrahydroisoquinoline analogs with potent biological activity . This includes the exploration of new synthetic strategies for constructing the core scaffold .

properties

IUPAC Name

methyl 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-13(2)8-14-7-10-9(12(15)16-3)5-4-6-11(10)13/h4-6,14H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAKCQGVRNKARJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C(C=CC=C21)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745265
Record name Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate

CAS RN

1203683-50-4
Record name Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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